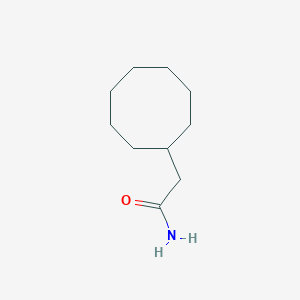
1,2,3-Trithiepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trithiepane is a sulfur-containing heterocyclic compound with the molecular formula C4H8S3 It is characterized by a seven-membered ring structure consisting of three sulfur atoms and four carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3-Trithiepane can be synthesized through the reaction of bis(trimethylsilyl) sulfide with substituted thiiranes under the catalysis of tetra-butylammonium fluoride. This reaction leads to the formation of 3,7-disubstituted-1,2,5-trithiepanes through a regioselective reaction of a thiosilane intermediate with another molecule of episulfide, followed by intramolecular oxidation of two sulfur units .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves the use of readily available reagents and standard laboratory equipment. The reaction conditions are generally mild, making the process suitable for scale-up in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3-Trithiepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced sulfur species.
Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trithiepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of sulfur metabolism and enzyme interactions.
Industry: Used in the synthesis of materials with specific chemical properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1,2,3-Trithiepane involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Redox Reactions: It can participate in redox reactions, altering the redox state of cells and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,2,5-Trithiepane: Another sulfur-containing heterocycle with a similar ring structure but different substitution patterns.
1,4,5-Oxadithiepane: Contains both sulfur and oxygen atoms in the ring, leading to different chemical properties.
1,4-Dithiane: A six-membered ring with two sulfur atoms, used in similar applications but with different reactivity.
Uniqueness of 1,2,3-Trithiepane: this compound is unique due to its specific ring structure and the presence of three sulfur atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6576-92-7 |
|---|---|
Molekularformel |
C4H8S3 |
Molekulargewicht |
152.3 g/mol |
IUPAC-Name |
trithiepane |
InChI |
InChI=1S/C4H8S3/c1-2-4-6-7-5-3-1/h1-4H2 |
InChI-Schlüssel |
ISTXTKFPGUVKMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCSSSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



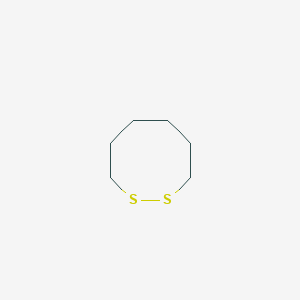

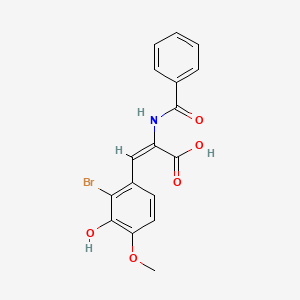
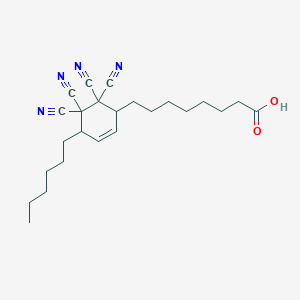
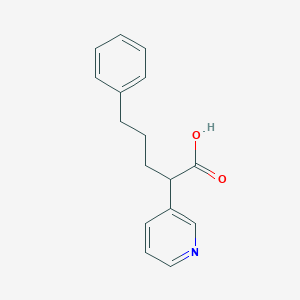
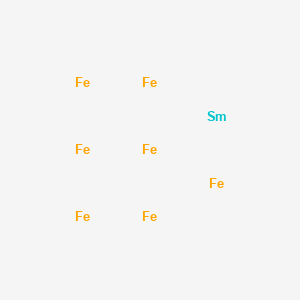
![1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene](/img/structure/B14727247.png)
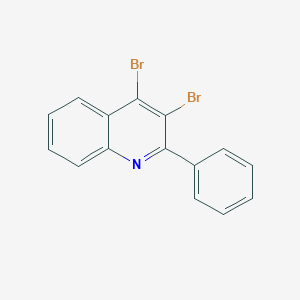
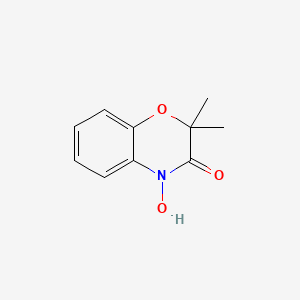
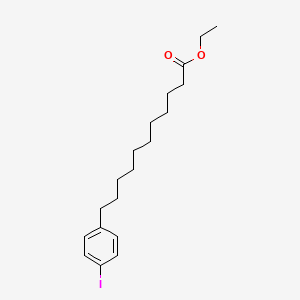
![N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide](/img/structure/B14727269.png)
![1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane](/img/structure/B14727277.png)
